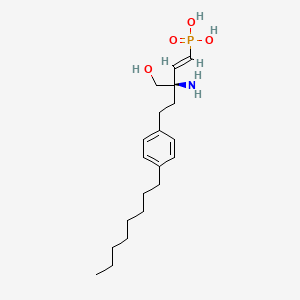
(R)-FTY-720 Vinylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-FTY-720 Vinylphosphonate is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is a derivative of FTY-720, also known as Fingolimod, which is primarily used in the treatment of multiple sclerosis. The vinylphosphonate modification enhances the compound’s stability and efficacy, making it a valuable tool in research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-FTY-720 Vinylphosphonate typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the cross-coupling of H-phosphonate diesters with vinyl halides using a palladium catalyst such as Pd(PPh₃)₄ under microwave irradiation. This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety .
Industrial Production Methods
Industrial production of ®-FTY-720 Vinylphosphonate may involve large-scale adaptations of the synthetic routes mentioned above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can further enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-FTY-720 Vinylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with aryl and alkyl halides, facilitated by palladium catalysts.
Metathesis Reactions: Vinylphosphonates can participate in relay cross metathesis reactions, although their reactivity may vary depending on the substituents.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh₃)₄ is commonly used in cross-coupling reactions.
Microwave Irradiation: This technique is often employed to accelerate reactions and improve yields.
Bases: Bases such as potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted vinylphosphonates, which can be further utilized in the synthesis of complex organic molecules and natural products.
Wissenschaftliche Forschungsanwendungen
®-FTY-720 Vinylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-FTY-720 Vinylphosphonate involves its interaction with specific molecular targets and pathways. The vinylphosphonate modification enhances the stability and efficacy of the compound by protecting it from phosphatases and exonucleases . This modification also improves the compound’s pharmacokinetic properties, allowing for better tissue accumulation and prolonged duration of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
FTY-720 (Fingolimod): The parent compound of ®-FTY-720 Vinylphosphonate, used in the treatment of multiple sclerosis.
Vinylphosphonate-Modified siRNAs: These compounds share similar modifications and are used in gene silencing applications.
Uniqueness
®-FTY-720 Vinylphosphonate stands out due to its enhanced stability and efficacy compared to its parent compound and other vinylphosphonate-modified molecules. Its unique chemical structure and properties make it a valuable tool in various scientific and therapeutic applications.
Eigenschaften
Molekularformel |
C20H34NO4P |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |
InChI-Schlüssel |
YWQUROWPKWKDNA-UHPIZROJSA-N |
Isomerische SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(/C=C/P(=O)(O)O)N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















